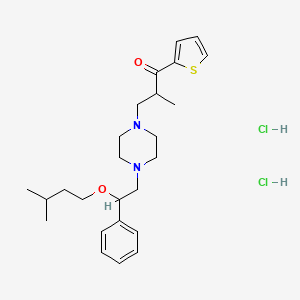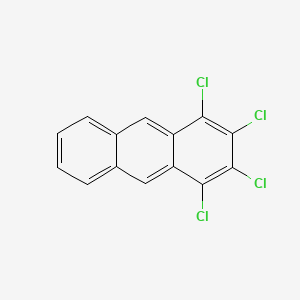
1H-Pyrazole, 1-phenyl-4-(phenylazo)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrazole, 1-phenyl-4-(phenylazo)- is an organic compound belonging to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
The synthesis of 1H-Pyrazole, 1-phenyl-4-(phenylazo)- can be achieved through several synthetic routes. One common method involves the cyclization of hydrazones with α,β-unsaturated carbonyl compounds under mild conditions. The reaction typically employs hydrazine derivatives and aldehydes or ketones as starting materials. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity .
Chemical Reactions Analysis
1H-Pyrazole, 1-phenyl-4-(phenylazo)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like bromine or hydrogen peroxide, leading to the formation of pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.
Substitution: The phenylazo group can participate in substitution reactions with nucleophiles, leading to the formation of substituted pyrazoles.
Common reagents and conditions used in these reactions include bromine, hydrogen peroxide, sodium borohydride, and various nucleophiles. Major products formed from these reactions include pyrazole oxides, reduced pyrazole derivatives, and substituted pyrazoles .
Scientific Research Applications
1H-Pyrazole, 1-phenyl-4-(phenylazo)- has a wide range of scientific research applications:
Chemistry: It serves as a versatile building block in organic synthesis, enabling the preparation of more complex heterocyclic systems.
Biology: The compound exhibits potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1H-Pyrazole, 1-phenyl-4-(phenylazo)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
1H-Pyrazole, 1-phenyl-4-(phenylazo)- can be compared with other similar compounds, such as:
1-Phenyl-1H-pyrazole-4-carboxylic acid: This compound features a carboxylic acid group at position 4 instead of a phenylazo group.
4-Phenyl-1H-pyrazole: This compound lacks the phenylazo group at position 4, making it structurally simpler.
3,5-Disubstituted pyrazoles: These compounds have substituents at positions 3 and 5, offering different reactivity and properties .
The uniqueness of 1H-Pyrazole, 1-phenyl-4-(phenylazo)- lies in its phenylazo group, which imparts distinct chemical and biological properties compared to other pyrazole derivatives.
Properties
CAS No. |
25503-12-2 |
|---|---|
Molecular Formula |
C15H12N4 |
Molecular Weight |
248.28 g/mol |
IUPAC Name |
phenyl-(1-phenylpyrazol-4-yl)diazene |
InChI |
InChI=1S/C15H12N4/c1-3-7-13(8-4-1)17-18-14-11-16-19(12-14)15-9-5-2-6-10-15/h1-12H |
InChI Key |
LEKTZHQRVQSLSG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CN(N=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl N-[(Z)-N-ethoxy-C-ethylcarbonimidoyl]carbamate](/img/structure/B14697333.png)
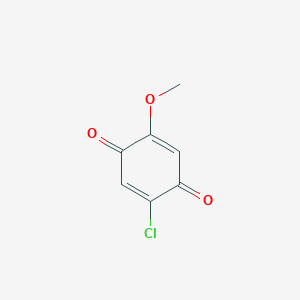
![4-Methyl-2-[(prop-2-en-1-yl)sulfanyl]quinoline](/img/structure/B14697350.png)
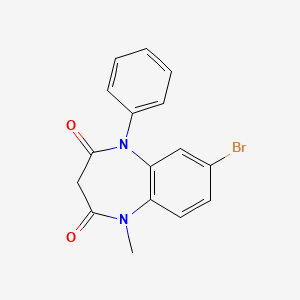
![(1R,5S)-1,8,8-Trimethyl-3-oxabicyclo[3.2.1]octan-2-one](/img/structure/B14697359.png)
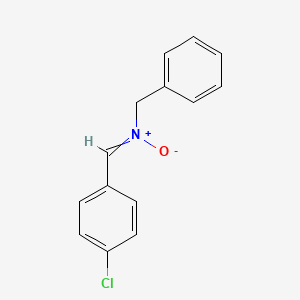
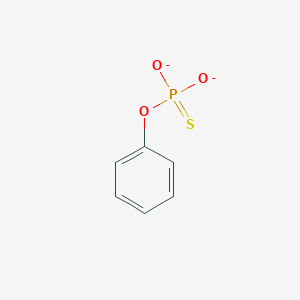
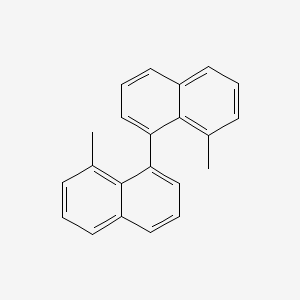


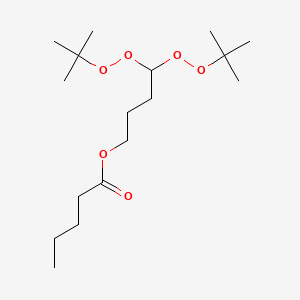
![2-[2-(4-Ethylphenyl)hydrazinylidene]-4-methoxynaphthalen-1(2H)-one](/img/structure/B14697384.png)
